molecular formula C16H15BrClNO2 B11985843 (E)-1-(5-Bromo-2,4-dimethoxyphenyl)-N-(3-chloro-2-methylphenyl)methanimine CAS No. 5375-51-9

(E)-1-(5-Bromo-2,4-dimethoxyphenyl)-N-(3-chloro-2-methylphenyl)methanimine

Cat. No.: B11985843
CAS No.: 5375-51-9
M. Wt: 368.7 g/mol
InChI Key: KLIHNNXZWTZQAJ-UHFFFAOYSA-N
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Description

(5-BROMO-2,4-DIMETHOXY-BENZYLIDENE)-(3-CHLORO-2-METHYL-PHENYL)-AMINE is a synthetic organic compound with the molecular formula C16H15BrClNO2 and a molecular weight of 368.66 g/mol . This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzylidene and phenylamine structure. It is primarily used in research settings and is known for its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-BROMO-2,4-DIMETHOXY-BENZYLIDENE)-(3-CHLORO-2-METHYL-PHENYL)-AMINE typically involves the condensation of 5-bromo-2,4-dimethoxybenzaldehyde with 3-chloro-2-methylaniline. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-BROMO-2,4-DIMETHOXY-BENZYLIDENE)-(3-CHLORO-2-METHYL-PHENYL)-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quaternary ammonium cations.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-BROMO-2,4-DIMETHOXY-BENZYLIDENE)-(3-CHLORO-2-METHYL-PHENYL)-AMINE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-BROMO-2,4-DIMETHOXY-BENZYLIDENE)-(3-CHLORO-2-METHYL-PHENYL)-AMINE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-BROMO-2,4-DIMETHOXY-BENZYLIDENE)-(3-CHLORO-2-METHYL-PHENYL)-AMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

5375-51-9

Molecular Formula

C16H15BrClNO2

Molecular Weight

368.7 g/mol

IUPAC Name

1-(5-bromo-2,4-dimethoxyphenyl)-N-(3-chloro-2-methylphenyl)methanimine

InChI

InChI=1S/C16H15BrClNO2/c1-10-13(18)5-4-6-14(10)19-9-11-7-12(17)16(21-3)8-15(11)20-2/h4-9H,1-3H3

InChI Key

KLIHNNXZWTZQAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N=CC2=CC(=C(C=C2OC)OC)Br

Origin of Product

United States

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